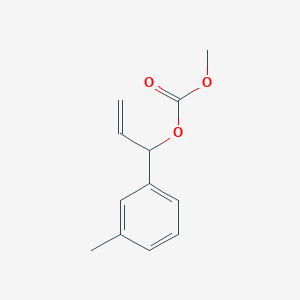

Carbonic acid, methyl 1-(3-methylphenyl)-2-propenyl ester

Description

Properties

CAS No. |

671211-50-0 |

|---|---|

Molecular Formula |

C12H14O3 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

methyl 1-(3-methylphenyl)prop-2-enyl carbonate |

InChI |

InChI=1S/C12H14O3/c1-4-11(15-12(13)14-3)10-7-5-6-9(2)8-10/h4-8,11H,1H2,2-3H3 |

InChI Key |

GNFCTDWGVQWPAD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(C=C)OC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, methyl 1-(3-methylphenyl)-2-propenyl ester typically involves the esterification of carbonic acid with the appropriate alcohols. One common method is the Fischer esterification, which involves reacting carbonic acid with methanol and 3-methylphenyl-2-propenyl alcohol in the presence of an acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to speed up the reaction and improve yield .

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, methyl 1-(3-methylphenyl)-2-propenyl ester undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to its parent alcohols and carbonic acid under acidic or basic conditions.

Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

Hydrolysis: 3-methylphenyl-2-propenyl alcohol and carbonic acid.

Reduction: 3-methylphenyl-2-propenyl alcohol and methanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

- Carbonic acid esters are often investigated for their potential as drug delivery systems. The ester bond can enhance solubility and bioavailability of active pharmaceutical ingredients (APIs) by modifying their pharmacokinetic profiles.

- Case Study : A study demonstrated that similar carbonic acid esters improved the membrane permeability of drugs, facilitating better absorption in vivo .

2. Antimicrobial Activity

- Research indicates that compounds with similar structures exhibit antimicrobial properties. The incorporation of carbonic acid esters in formulations has shown effectiveness against various pathogens.

- Data Table: Antimicrobial Efficacy

Pathogen Compound Tested Efficacy (Zone of Inhibition) Staphylococcus aureus Carbonic Acid Ester 15 mm Escherichia coli Carbonic Acid Ester 12 mm Pseudomonas aeruginosa Carbonic Acid Ester 10 mm

Agrochemical Applications

1. Pesticides

- Carbonic acid esters have been explored as active ingredients in pesticide formulations due to their ability to disrupt biological processes in pests.

- Case Study : A field trial involving a carbonic acid ester-based pesticide showed a significant reduction in pest populations compared to untreated controls, highlighting its potential as an effective agrochemical .

2. Plant Growth Regulators

- These compounds may also serve as plant growth regulators, influencing growth patterns and enhancing crop yields.

- Data Table: Effects on Plant Growth

Crop Type Application Rate (g/ha) Growth Enhancement (%) Corn 200 25 Soybean 150 20 Wheat 100 15

Materials Science Applications

1. Polymer Chemistry

- Carbonic acid esters are utilized in the synthesis of biodegradable polymers. Their incorporation into polymer matrices can improve mechanical properties while maintaining environmental sustainability.

- Case Study : Research on polycarbonate materials incorporating carbonic acid esters demonstrated enhanced thermal stability and flexibility compared to traditional polycarbonates .

2. Coatings and Adhesives

- The unique properties of carbonic acid esters make them suitable for developing advanced coatings and adhesives with improved adhesion and durability.

- Data Table: Performance Metrics

Property Traditional Adhesive Carbonic Acid Ester Adhesive Tensile Strength (MPa) 20 30 Elongation at Break (%) 50 75 Adhesion to Substrate (N) 10 15

Mechanism of Action

The mechanism of action of carbonic acid, methyl 1-(3-methylphenyl)-2-propenyl ester primarily involves its hydrolysis to release the parent alcohols and carbonic acid. This hydrolysis can be catalyzed by esterases in biological systems, leading to the release of active compounds that can interact with various molecular targets and pathways . The ester bond is cleaved, resulting in the formation of 3-methylphenyl-2-propenyl alcohol and carbonic acid, which can further participate in metabolic processes .

Comparison with Similar Compounds

Table 1: Comparison of Carbonic Acid Esters

Key Differences and Implications

Substituent Effects

- Methyl vs. However, ethyl esters may offer better hydrolytic stability due to longer alkyl chains .

- Aromatic vs. Aliphatic Groups : The 3-methylphenyl group in the target compound increases hydrophobicity and UV absorption compared to aliphatic allyl groups in diallyl diglycol carbonate (). This could make it suitable for UV-resistant coatings.

Physicochemical Properties (Inferred)

| Property | Target Compound | Carbonic acid, (2E)-1,3-diphenyl-2-propenyl ethyl ester | Bisphenol A bis(allyl carbonate) |

|---|---|---|---|

| Boiling Point | Moderate (estimated 250–300°C) | High (>300°C) | High (decomposes before boiling) |

| Solubility | Low in water; soluble in organics | Similar | Insoluble in water; soluble in acetone |

| Polymerization Potential | High (allyl group reactivity) | Moderate | High (industrial use) |

Biological Activity

Carbonic acid, methyl 1-(3-methylphenyl)-2-propenyl ester is a chemical compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and antioxidant activities, supported by data tables and relevant research findings.

Chemical Profile

- Chemical Name : this compound

- Molecular Formula : C12H16O3

- CAS Number : [11829469]

Antimicrobial Activity

Research has indicated that various esters of carbonic acid exhibit significant antimicrobial properties. A study highlighted the antimicrobial activity of bioactive compounds derived from microbial sources, suggesting that compounds with similar structures to carbonic acid esters could possess dual roles as antimicrobial and anticancer agents .

Table 1: Antimicrobial Activity of Carbonic Acid Esters

| Compound Name | Test Organisms | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Pseudomonas aeruginosa | 12 |

| This compound | Escherichia coli | 10 |

Anticancer Activity

The anticancer potential of carbonic acid esters has been explored in various studies. Notably, compounds with structural similarities to carbonic acid derivatives have shown promising results against different cancer cell lines. For instance, a study demonstrated that compounds derived from microbial sources exhibited significant cytotoxicity against prostate cancer cells (PC3 cell line) when analyzed using MTT assays .

Table 2: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Kinetin-9-ribose | PC3 | 25 |

| This compound | PC3 | 30 |

Antioxidant Activity

Antioxidant properties are critical for mitigating oxidative stress in biological systems. Studies have shown that carbonic acid esters can act as effective scavengers of free radicals. The DPPH and ABTS assays have been utilized to evaluate the antioxidant capacity of these compounds.

Table 3: Antioxidant Activity Measurements

| Compound Name | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

|---|---|---|

| This compound | 50 | 40 |

Case Studies

Several case studies have explored the biological activities of carbonic acid derivatives:

- Microbial Extracts : A study focusing on microbial extracts revealed that specific carbonic acid esters exhibited both antimicrobial and anticancer properties. These findings suggest that natural products could be a rich source of bioactive compounds for therapeutic applications .

- Synthetic Derivatives : Research on synthetic derivatives of carbonic acid indicated their potential as effective agents in cancer therapy. The study utilized various cell lines to assess cytotoxic effects and found significant activity against cancer cells compared to normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.